

Application Notes and Protocols for Dom34 Pull-Down Assay

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Compound of Interest

Compound Name: DO34

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Introduction

Dom34 (also known as Pelota) is a highly conserved protein that plays a critical role in eukaryotic mRNA surveillance and quality control. It is a key factor in the No-Go Decay (NGD) pathway, which targets and resolves ribosomes that have stalled on mRNA transcripts. Stalled ribosomes can arise from various issues, including strong secondary structures in the mRNA, rare codons, or the absence of a stop codon (non-stop decay). Failure to resolve these stalled complexes can lead to the production of aberrant proteins and deplete the pool of available ribosomes, which is detrimental to the cell.

Dom34 functions in a complex with Hbs1, a GTPase that is structurally related to the translation termination factor eRF3.[1] The Dom34-Hbs1 complex recognizes and binds to stalled ribosomes, mediating the dissociation of the ribosomal subunits and the release of the problematic mRNA and nascent polypeptide chain.[2] This allows for the recycling of the ribosome and the degradation of the aberrant mRNA and protein products.

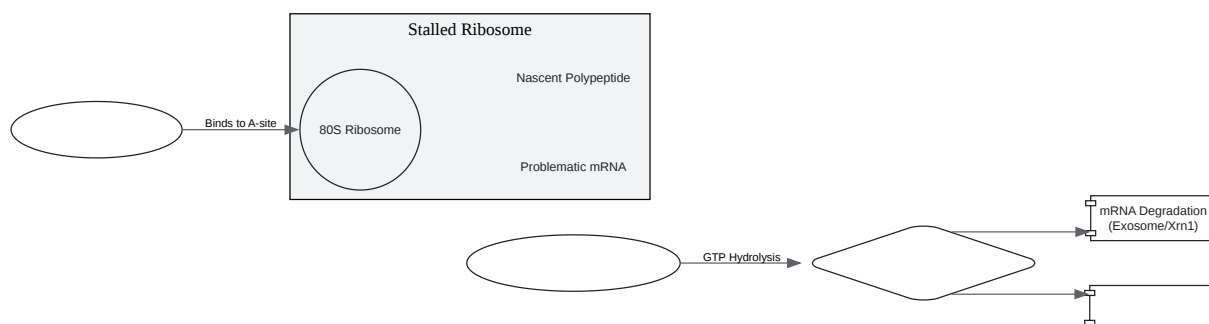
The pull-down assay is an in vitro affinity purification technique used to identify and validate protein-protein interactions.[3] In a typical GST pull-down assay, a "bait" protein is expressed as a fusion with Glutathione S-Transferase (GST). This GST-tagged bait protein is then immobilized on glutathione-conjugated beads. A cell lysate containing potential "prey" proteins is incubated with the immobilized bait protein. If a prey protein interacts with the bait, it will be "pulled down" with the bait-GST-bead complex. After washing away non-specific binders, the

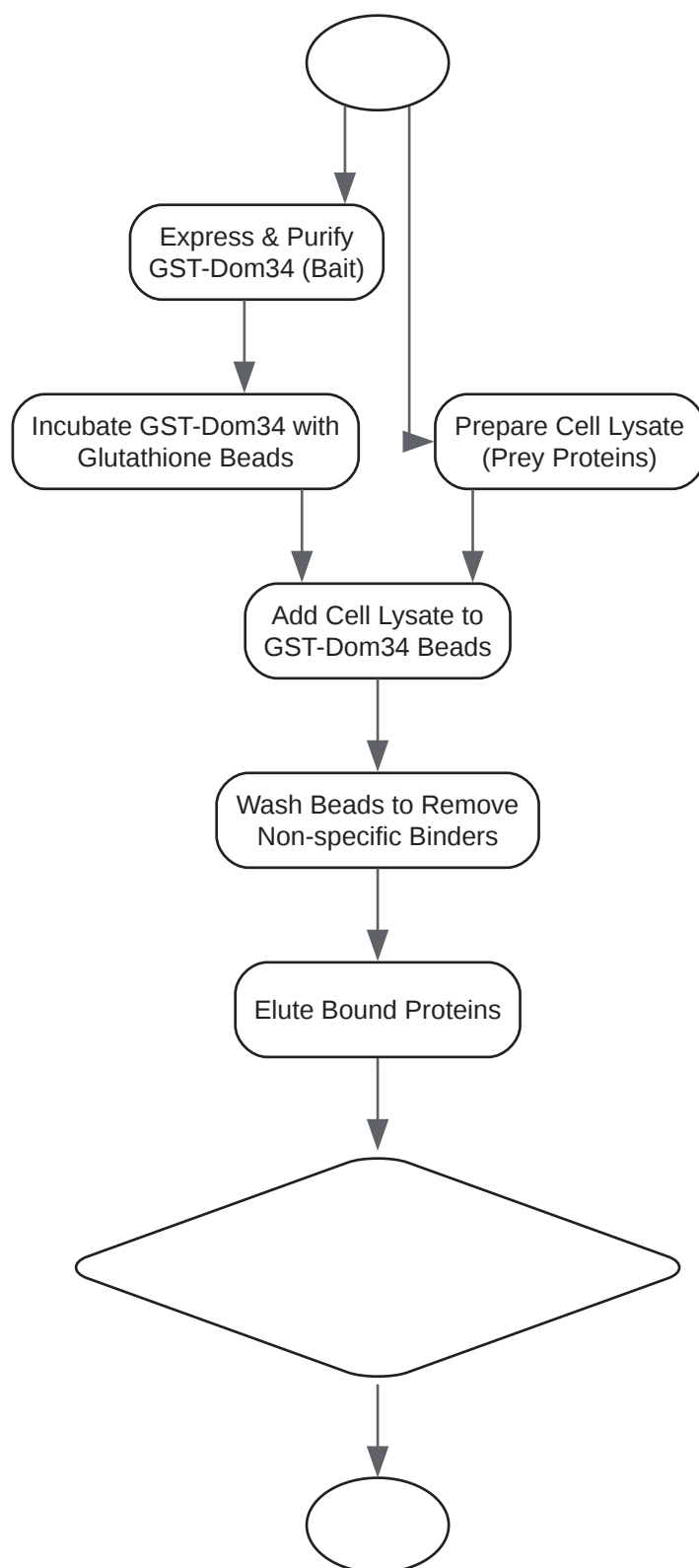
interacting proteins can be eluted and identified by methods such as Western blotting or mass spectrometry.^[4]

These application notes provide a detailed protocol for a GST-Dom34 pull-down assay to investigate its interaction with Hbs1 and other potential binding partners.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the No-Go Decay (NGD) signaling pathway involving Dom34 and the experimental workflow for a GST-Dom34 pull-down assay.





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